molecular formula C27H29NO5 B11399465 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11399465
M. Wt: 447.5 g/mol
InChI Key: JTPBOERBRZNGJK-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of tert-Butyl and Methyl Groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-(4-methoxyphenyl)ethylamine under amide coupling conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the acetamide moiety.

Scientific Research Applications

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Shares the furochromen core but differs in the acetic acid moiety.

    2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole: Contains similar tert-butyl and methyl groups but has a different core structure.

Uniqueness

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its combination of the furochromen core with the acetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H29NO5/c1-16-19-12-21-22(27(2,3)4)15-32-23(21)14-24(19)33-26(30)20(16)13-25(29)28-11-10-17-6-8-18(31-5)9-7-17/h6-9,12,14-15H,10-11,13H2,1-5H3,(H,28,29)

InChI Key

JTPBOERBRZNGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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